molecular formula C16H9BrF2N2OS B2518735 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 313405-26-4

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2518735
CAS No.: 313405-26-4
M. Wt: 395.22
InChI Key: VAFKGTSAUCISKG-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2,6-difluorobenzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N2OS/c17-10-6-4-9(5-7-10)13-8-23-16(20-13)21-15(22)14-11(18)2-1-3-12(14)19/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFKGTSAUCISKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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